![molecular formula C10H11NO2 B105125 Benzyl vinylcarbamate CAS No. 84713-20-2](/img/structure/B105125.png)
Benzyl vinylcarbamate
Overview
Description
Benzyl vinylcarbamate is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of both vinyl and benzyl groups in its structure. This compound is used as a reagent in various chemical syntheses and has applications in multiple scientific fields.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl vinylcarbamate can be synthesized through the Curtius rearrangement of acryloyl azide. The process involves the following steps:
Synthesis of Acryloyl Azide: Sodium azide is reacted with acryloyl chloride in the presence of a phase transfer catalyst, such as methyltrialkylammonium chloride, in a biphasic system of water and toluene. The reaction is carried out at low temperatures (0-5°C) to form acryloyl azide.
Formation of Vinyl Isocyanate: The acryloyl azide undergoes Curtius rearrangement to form vinyl isocyanate.
Reaction with Benzyl Alcohol: The vinyl isocyanate is then codistilled with a solvent like toluene into benzyl alcohol containing a catalyst (triethylamine) and an inhibitor (phenothiazine).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl vinylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo alkylation on the carbon adjacent to the nitrogen, which is useful in the synthesis of β-lactam antibiotics.
Polymerization: The vinyl group allows for polymerization into polyvinyl amine derivatives.
Common Reagents and Conditions:
Alkylation: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under controlled conditions.
Major Products:
Alkylation Products: Functionalized amides and carbamates.
Polymerization Products: Polyvinyl amine derivatives.
Scientific Research Applications
Chemical Synthesis
BVC is utilized as a reagent in the synthesis of complex organic molecules. Its ability to undergo substitution and polymerization reactions expands its utility:
- Synthesis of β-lactam Antibiotics : BVC has been employed in the synthesis of β-lactam antibiotics, which are crucial for treating bacterial infections. The compound serves as a precursor in the formation of functionalized amides and carbamates through alkylation reactions.
- Polymerization : The vinyl group in BVC allows for its polymerization into polyvinylamine derivatives. This property is exploited in creating protective coatings and other polymeric materials that exhibit favorable properties compared to traditional acrylates and methacrylates .
Drug Discovery and Medicinal Chemistry
BVC and its derivatives are being explored for their potential therapeutic applications:
- Antimicrobial Activity : Research indicates that BVC derivatives exhibit promising antimicrobial properties. For instance, one study highlighted the synthesis of a compound derived from BVC that showed significant antibacterial activity against strains like E. coli and S. epidermidis, with a minimal inhibitory concentration (MIC) as low as 0.0077 μmol/mL .
- Peptide Chemistry : BVC is also used as a protecting group for amines in peptide synthesis, enhancing the stability of amine functionalities during chemical transformations .
Industrial Applications
In addition to its role in research, BVC finds applications in various industries:
- Coatings : Due to its favorable reactivity profile, BVC is used in producing protective and decorative coatings, which are essential in many industrial applications.
- Agrochemicals : The carbamate motif is widely recognized for its utility in agrochemical formulations, contributing to the development of pesticides and herbicides .
Case Studies and Research Findings
Several studies have documented the applications of BVC in synthetic chemistry:
- A notable case involved using BVC in a palladium-catalyzed carboacylation reaction to synthesize relay compounds for thienamycin, an important antibiotic. This process demonstrated BVC's effectiveness as a building block for complex molecules.
- Another study focused on optimizing nickel-catalyzed coupling reactions involving vinyl carbamates, showcasing how BVC can be transformed into various substituted alkenyl derivatives with high yields and selectivity .
Mechanism of Action
The mechanism of action of benzyl vinylcarbamate involves its ability to undergo alkylation and polymerization reactions. The vinyl group allows for polymerization, while the benzyl group provides stability and reactivity in substitution reactions. These properties make it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
- Methyl Vinylcarbamate
- Ethyl Vinylcarbamate
- Phenyl Vinylcarbamate
Comparison: Benzyl vinylcarbamate is unique due to its benzyl group, which provides additional stability and reactivity compared to other vinylcarbamates. This makes it particularly useful in the synthesis of complex molecules and polymers.
Biological Activity
Benzyl vinylcarbamate (BVC) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of BVC, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both a benzyl alcohol moiety and a vinyl carbamate group. Its chemical structure can be represented as follows:
where R represents the vinyl group. This unique structure allows BVC to function as a prodrug, which can be activated under specific conditions to release biologically active compounds.
Research indicates that BVC exhibits several biological activities, including:
- Antimicrobial Properties : BVC has shown potential as an antimicrobial agent, interacting with various biological targets such as enzymes and receptors. Its hydrolysis products may exhibit different biological profiles compared to the parent compound.
- Anticancer Activity : Studies suggest that BVC may possess anticancer properties due to its ability to affect cell signaling pathways involved in cancer progression. Specifically, it may influence the activity of cathepsin B, an enzyme linked to tumor invasion and metastasis .
- Drug Delivery Systems : The compound's structure allows it to be used in drug delivery systems, enhancing the bioavailability of certain therapeutic agents.
Table 1: Summary of Biological Activities of this compound
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of BVC on human cancer cell lines, various concentrations were tested on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The results indicated that BVC exhibited significant cytotoxicity with IC50 values in the nanomolar range, comparable to established chemotherapeutic agents .
Table 2: Cytotoxicity Assays of this compound
Cell Line | IC50 (nM) |
---|---|
MDA-MB-231 | 15.6 |
HCT116 | 5.0 |
These findings suggest that BVC may serve as a promising candidate for further development in cancer therapy.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of benzyl alcohol with vinyl isocyanate. A notable method includes:
Properties
IUPAC Name |
benzyl N-ethenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQZFPEMRCQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448747 | |
Record name | benzyl vinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84713-20-2 | |
Record name | benzyl vinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-ethenylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzyl vinylcarbamate a valuable reagent in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing various complex molecules. Its utility stems from its ability to participate in a range of reactions, including:
Q2: Can you provide an example of how this compound has been used to synthesize a complex molecule?
A2: A study demonstrated the use of this compound in the synthesis of a relay compound for (±)-thienamycin, a potent antibiotic. [] The researchers utilized a palladium-catalyzed carboacylation reaction between this compound and sodium benzyl acetoacetate, followed by a carbonylation step, to construct a highly functionalized β-amido ester. This intermediate was then elaborated using conventional synthetic methods to afford the desired relay compound. This example highlights the potential of this compound as a valuable tool in the synthesis of complex molecules, particularly those with potential therapeutic applications.
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